Journal Name:International Journal of Analytical Chemistry
Journal ISSN:1687-8760
IF:1.698
Journal Website:http://www.hindawi.com/journals/ijac/
Year of Origin:0
Publisher:Hindawi Limited
Number of Articles Per Year:68
Publishing Cycle:
OA or Not:Yes
Fjord-Type AIEgens Based on Inherent Through-Space Conjugation
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-14 , DOI: 10.26434/chemrxiv-2023-l1t9c
Through-space conjugation (TSC) is a noncovalently electronic interaction that is emerging as a potential complement to through-bond conjugation (TBC)-based strategies for constructing luminescent materials. However, the design of efficient luminogens based on TSC is currently challenging due to a lack of established structure-property understanding. This is particularly true in the case of luminogens displaying aggregation-induced emission (AIE) effects. In this work, three terphenyl derivatives were prepared, and their photophysical properties were systemically studied. It was found that relative to the corresponding m- and p-linked analogues, the electronic interaction of TBC is weakened while the strength of TSC is commensurately enhanced in the constitutional isomer containing an o-linked Fjord-type subunit. Within this set of luminogens, the presence of a Fjord-type arrangement promotes a transformation from aggregation-caused quenching (ACQ) to AIE. Further investigations involving congeneric quaterphenyl and pentphenyl isomers support the universality of the Fjord-type unit as a framework for synthesizing AIE-active luminogens (AIEgens) with inherent TSC. This work not only provides a novel set of AIEgens but also establishes the utility of TSC in controlling the photophysical properties of nonconventional and twisted luminogens.
Detail
Subsystem Density-Functional Theory (Update)
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-9xcpw
The past years since the publication of our review on subsystem density-functional theory (sDFT) [WIREs Comput. Mol. Sci. 2014, 4:325--362] have witnessed a rapid development and diversification of quantum mechanical fragmentation and embedding approaches related to sDFT and frozen-density embedding (FDE). In this follow-up article, we provide an update addressing formal and algorithmic work on FDE/sDFT, novel approximations developed for treating the non-additive kinetic energy in these DFT/DFT hybrid methods, new areas of application and extensions to properties previously not accessible, projection-based techniques as an alternative to solely density-based embedding, progress in wavefunction-in-DFT embedding, new fragmentation strategies in the context of DFT which are technically or conceptually similar to sDFT, and the blurring boundary between advanced DFT/MM and approximate DFT/DFT embedding methods.
Detail
Tuning morphology, stability and optical properties of CsSnBr3 nanocrystals through bismuth doping for visible-light-driven applications
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-dk9sn
In this investigation, we have demonstrated the synthesis of lead-free, CsSnBr3 (CSB) and 5 mol% bismuth (Bi) doped CSB (CSB′B) nanocrystals, with a stable cubic perovskite structure following a facile hot injection technique. The Bi substitution in CSB was found to play a vital role in reducing the size of the nanocrystals significantly, from 316±93 to 87±22 nm. Additionally, Bi doping has inhibited the oxidation of Sn2+ of CSB perovskite. A reduction in the optical band gap from 1.89 to 1.73 eV was observed for CSB′B and the PL intensity was quenched due to the introduction of BiSn3+ dopant. To demonstrate one of the visible-light-driven applications of the nanocrystals, photodegradation experiments were carried out as a test case. Interestingly, under UV-vis irradiation, the degradation efficiency of CSB′B is roughly one order lower than that of P25 titania nanoparticles, however, it is almost five times higher when driven by visible light under identical conditions. Moreover, by employing experimental parameters, DFT-based first-principles calculations were performed, which demonstrated an excellent qualitative agreement between experimental and theoretical outcomes. The as-synthesized Bi-doped CSB might be a stable halide perovskite with potential in visible-light-driven applications.
Detail
Three-Coordinate Nickel and Metal-Metal Interactions in a Heterometallic Iron-Sulfur Cluster
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-cfb11
Biological multielectron reactions often utilize metalloenzymes with heterometallic sites, such as anaerobic carbon monoxide dehydrogenase (CODH) which has a nickel-iron-sulfide cubane with an unprecedented three-coordinate nickel site. Here, we isolate synthetic iron-sulfur clusters with three-coordinate nickel, which also have tungsten in one vertex. EPR, Mössbauer, and SQUID data are combined with DFT computations to show how the electronic structure arises from magnetic coupling between the Ni, Fe, and W sites. X-ray absorption spectroscopy favors a description as nickel(I) in two oxidation levels. Spectroscopically validated density-functional theory (DFT) calculations indicate that two electrons are stored in a nonpolar Ni-W bond. Because of the Ni-W bond, the nickel(I) site does not have substantial unpaired spin density. This gives insight into previous measurements on CODH, and generally suggests that metalloenzymes could store redox equivalents and stabilize low-valent metal centers through metal-metal bonding.
Detail
Total Synthesis of Neohomohalichondrin B
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-zzj3f
The total synthesis of neohomohalichondrin B has been achieved using a de novo sequence that enabled a highly convergent pathway to access the C38-C55 thioester fragment. The highlights of this synthesis include: (i) a tandem base-induced hydrolysis and rearrangement to access the C47-C50 tetrahydrofuran, and (ii) a Ni(I)/Ni(II)-mediated ketone coupling and acid-catalyzed cyclization sequence to access the C44 spiroketal and complete carbon framework of the left half fragment. The total synthesis of neohomohalichondrin B was completed following coupling of the left half thioester with a C1-C37 macrolactone iodide, according to our method for the unified synthesis of halichondrins. This synthetic strategy may facilitate an improved method to prepare other members of the halichondrin family, and analogues thereof.
Detail
Protecting Group-Free Synthesis of the Antimalaria Drug MMV693183
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-13 , DOI: 10.26434/chemrxiv-2023-xd7tz
MMV693183 is a promising antimalarial drug candidate that works for uncomplicated malaria treatment and resistance management. Herein, we report an efficient and highly regioselective synthesis of MMV693183. This efficient approach to MMV693183 is only three steps from readily available starting materials and provides the API in 46 % overall yield without requiring protecting groups.
Detail
Fabrication of Ceramic Matrix Composites via Cold Sintering Process
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-27 , DOI: 10.26434/chemrxiv-2023-94p50
Integrating polymers into ceramics is very intriguing since many new interesting characteristics can be introduced into the system while modifying the flaws of ceramic materials. However, the fabrication of ceramic-polymer composites, particularly polymer-in-ceramic matrix composites, has always been a problem due to the substantial temperature disparity between the melting points of polymers and ceramics. Cold sintering is an emerging technology that applies uniaxial pressure and a transient solvent to reduce the ceramic sintering temperature by approximately an order magnitude, down to about 100-200oC, which is significantly lower than typical sintering temperatures (e.g., 1000-1500oC) by using traditional sintering methods, making it very ideal for combining ceramics and polymers. This review delves into the current status, understanding, and application of cold co-sintering, examining various examples of ceramics and polymers employed. By adjusting the polymer types and percentages in the composite, quality control and surface engineering can be achieved. Moreover, the potential of cold sintering remains largely unexplored, and we discuss its outlooks and future implications for ceramic-polymer composites, including considerations for scale-up possibilities and recycling capabilities for an eco-manufacturing process. As our understanding of the cold sintering process continues to advance, it promises to unlock significant breakthroughs in producing ceramic-polymer composites in the future.
Detail
Morphologies of proteinoids
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-27 , DOI: 10.26434/chemrxiv-2023-j0lms
Proteinoids, or thermal proteins, are aminoacid polymers formed at high temperatures by non-biological processes. Proteinoids form microspheres in liquids. The microspheres exhibit electrical activity similar to that of neurons. The electrically spiking microspheres are seen as proto-neurons capable of forming networks and carrying out information transmission and processing. Previously, we demonstrated that ensembles of proteinoid microspheres can respond to optical and electrical stimulation, implement logical gates, recognise arbitrary wave forms, and undergo learning. Thus, the ensembles of proteinoid microspheres can be seen as proto-brains. In present we decided to uncovering morphologies of these proto-brains. We utilise a supersaturated solution of calcium carbonate to facilitate the crystallisation of proteinoids and subsequently generate proteinoid brain structures. Our hypothesis suggests that calcium carbonate crystals have the potential to serve as scaffolds and connectors for proteinoid microspheres, thereby improving their electrical properties and facilitating communication. In this section, we outline the experimental methods and techniques used in our study. We share our findings and results regarding the morphology, composition, stability, and functionality of proteinoid brain structures. We discuss the implications and applications of our work in the fields of bio-inspired computing, artificial neural networks, and origin of life research.
Detail
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-27 , DOI: 10.26434/chemrxiv-2023-m9nsn-v2
Described here is a photo-decaging approach to radical trifluoromethylation of biomolecules. This was accomplished by designing a quinolinium sulfonate ester that, upon absorption of visible light, achieves decaging via photolysis of the sulfonate ester to ultimately liberate free trifluoromethyl radicals that are trapped by π-nucleophiles in biomolecules. This photo-decaging process enables protein and protein-interaction mapping experiments using trifluoromethyl radicals that require only one second reaction times and low photo-cage concentrations. In these experiments, aromatic side chains are labelled in an environmentally dependent fashion, with selectivity observed for tryptophan (Trp), followed by histidine (His) and tyrosine (Tyr). Scalable peptide trifluoromethylation through photo-decaging is also demonstrated, where bespoke peptides harboring trifluoromethyl groups at tryptophan residues can be synthesized with five to seven minute reaction times and good yields.
Detail
Degradable Latexes by Nitroxide-Mediated Aqueous Seeded Emulsion Copolymerization using Thionolactones
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-27 , DOI: 10.26434/chemrxiv-2023-fsgv2-v2
Thiocarbonyl addition-ring-opening (TARO) polymerization of thionolactones offers the unique opportunity to incorporate thioester functions into vinyl polymer backbones via a radical mechanism. Recently, successful synthesis of degradable vinyl copolymer latexes based on dibenzo[c,e]oxepane-5-thione (DOT) has been reported by free-radical polymerization (FRP) in emulsion and aqueous polymerization-induced self-assembly (PISA). Herein, to combine a controlled radical polymerization process with the avoidance of preliminary synthesis, we performed the aqueous nitroxide-mediated copolymerization (NMP) of DOT and n-butyl acrylate (nBA) or styrene (S) via a two-step ab initio emulsion process. nBA was first polymerized in water in the presence of the BlocBuilder alkoxyamine and DOWFAX 8390 as the surfactant to generate a stable aqueous suspension of living seeds of low molar mass PnBA-SG1. Seeded emulsion copolymerization was then performed via chain extension of the seeds at 110 °C for 8 h by a mixture of DOT and nBA (or S), leading to stable latexes of average diameters ranging from 120 to 320 nm. Successful degradations of the copolymers were achieved under basic conditions, which demonstrated the incorporation of labile thioester groups in the copolymer backbone.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ANALYTICAL 分析化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.00 4 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mts.hindawi.com/login/